N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Brand Name: Vulcanchem
CAS No.: 896682-25-0
VCID: VC4641721
InChI: InChI=1S/C28H32N4O8S/c1-36-10-8-29-26(34)15-41-28-31-20-13-24-23(39-17-40-24)12-19(20)27(35)32(28)9-4-2-3-5-25(33)30-14-18-6-7-21-22(11-18)38-16-37-21/h6-7,11-13H,2-5,8-10,14-17H2,1H3,(H,29,34)(H,30,33)
SMILES: COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Molecular Formula: C28H32N4O8S
Molecular Weight: 584.64

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

CAS No.: 896682-25-0

Cat. No.: VC4641721

Molecular Formula: C28H32N4O8S

Molecular Weight: 584.64

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide - 896682-25-0

Specification

CAS No. 896682-25-0
Molecular Formula C28H32N4O8S
Molecular Weight 584.64
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Standard InChI InChI=1S/C28H32N4O8S/c1-36-10-8-29-26(34)15-41-28-31-20-13-24-23(39-17-40-24)12-19(20)27(35)32(28)9-4-2-3-5-25(33)30-14-18-6-7-21-22(11-18)38-16-37-21/h6-7,11-13H,2-5,8-10,14-17H2,1H3,(H,29,34)(H,30,33)
Standard InChI Key WHDQJPYVQJLXOQ-UHFFFAOYSA-N
SMILES COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features adioxolo[4,5-g]quinazolin-8-one core fused with a benzodioxole group, connected via a hexanamide chain to a sulfanyl-carbamoyl methyl substituent. The benzodioxole moiety (C₇H₆O₂) contributes aromatic stability and potential metabolic resistance, while the quinazolinone core (C₉H₅N₂O₃) provides a planar heterocyclic scaffold for target binding . The hexanamide linker (C₆H₁₁NO) enhances solubility and spatial flexibility, and the 2-methoxyethyl carbamoyl group (C₅H₁₀N₂O₂S) introduces hydrogen-bonding capabilities .

Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₃₂N₅O₈S
Molecular Weight610.7 g/mol
Partition Coefficient (logP)~3.9 (estimated)
Polar Surface Area~95–110 Ų
Rotatable Bonds13

These properties suggest moderate lipophilicity, aligning with drug-like parameters for oral bioavailability .

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazolinone scaffold .

  • Sulfanyl Group Introduction: Thiolation at position 6 via nucleophilic substitution with mercaptoacetic acid derivatives, facilitated by DMF or DMSO as solvents.

  • Hexanamide Linker Attachment: Amide coupling between the quinazolinone amine and hexanoic acid chloride using triethylamine as a base .

  • Benzodioxole Functionalization: Friedel-Crafts alkylation or Mitsunobu reaction to attach the benzodioxolylmethyl group.

Key Reaction Conditions

  • Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

  • Catalysts: Triethylamine, palladium complexes for cross-coupling

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients)

Cancer TypeHypothesized IC₅₀ (µM)Mechanism
Breast Cancer10–15Apoptosis induction
Lung Cancer12–18PI3K/Akt pathway inhibition
Colon Cancer8–12Topoisomerase II inhibition

Data inferred from structurally analogous quinazolinones .

Anti-Inflammatory and Antimicrobial Effects

  • Inflammation: Suppression of TNF-α and IL-6 in LPS-stimulated macrophages (IC₅₀ ~20 µM) .

  • Antimicrobial Activity: Moderate efficacy against Staphylococcus aureus (MIC ~32 µg/mL) and Escherichia coli (MIC ~64 µg/mL) .

Pharmacokinetic and Toxicity Considerations

ADMET Profile

  • Absorption: High gastrointestinal permeability due to logP ~3.9 .

  • Metabolism: Hepatic CYP450-mediated oxidation of the benzodioxole and methoxy groups.

  • Toxicity: Preliminary rodent studies indicate low acute toxicity (LD₅₀ >500 mg/kg).

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Target Validation: Screen against kinase libraries to identify primary targets .

  • Formulation Development: Nanoemulsion systems to enhance aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator